molecular formula C6H14ClNO B1487396 3-Methoxy-2-methylpyrrolidine hydrochloride CAS No. 2203069-99-0

3-Methoxy-2-methylpyrrolidine hydrochloride

Cat. No.: B1487396
CAS No.: 2203069-99-0
M. Wt: 151.63 g/mol
InChI Key: IJWLSLFIEVUICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methylpyrrolidine hydrochloride is a chemical compound belonging to the family of pyrrolidines. It is characterized by its molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the careful monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of 3-Methoxy-2-methylpyrrolidone.

  • Reduction: Reduction products include 3-Methoxy-2-methylpyrrolidine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives of 3-Methoxy-2-methylpyrrolidine.

Scientific Research Applications

3-Methoxy-2-methylpyrrolidine hydrochloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

3-Methoxy-2-methylpyrrolidine hydrochloride is compared with other similar compounds, such as 2-Methylpyrrolidine and 3-Methoxy-pyrrolidine. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 2-Methylpyrrolidine

  • 3-Methoxy-pyrrolidine

  • 4-Methylpyrrolidine

This comprehensive overview provides a detailed understanding of 3-Methoxy-2-methylpyrrolidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLSLFIEVUICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 2
3-Methoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 3
3-Methoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 6
3-Methoxy-2-methylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.